Cas no 689290-84-4 (2-BROMO-6-(CHLOROMETHYL)NAPHTHALENE)

2-Bromo-6-(chloromethyl)naphthalene is a versatile halogenated naphthalene derivative widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive chloromethyl group and bromo substituent, enabling selective functionalization at multiple sites for complex molecule construction. The compound serves as a valuable precursor in cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig aminations, due to its stable naphthalene backbone. The electron-withdrawing effects of the halogens enhance its utility in nucleophilic substitution reactions. With high purity and consistent reactivity, it is favored for constructing polycyclic aromatic systems in materials science and medicinal chemistry applications. Proper handling is required due to its halogenated nature.
2-BROMO-6-(CHLOROMETHYL)NAPHTHALENE structure
689290-84-4 structure
Product Name:2-BROMO-6-(CHLOROMETHYL)NAPHTHALENE
CAS No:689290-84-4
MF:C11H8BrCl
MW:255.538221359253
MDL:MFCD09842472
CID:859316
PubChem ID:53424374
Update Time:2025-05-20

2-BROMO-6-(CHLOROMETHYL)NAPHTHALENE Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-6-(CHLOROMETHYL)NAPHTHALENE
    • NAPHTHALENE,2-BROMO-6-(CHLOROMETHYL)-
    • LogP
    • A50712
    • 2-Bromo-6-(chloromethyl)-naphthalene
    • AKOS015966449
    • SCHEMBL1639519
    • DTXSID90698490
    • CS-0454946
    • 689290-84-4
    • MDL: MFCD09842472
    • Inchi: 1S/C11H8BrCl/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7H2
    • InChI Key: HZTBIWQKKWRJIG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C(CCl)C=CC=2C=1

Computed Properties

  • Exact Mass: 253.94984
  • Monoisotopic Mass: 253.95
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.526
  • Boiling Point: 352.8°C at 760 mmHg
  • Flash Point: 179°C
  • Refractive Index: 1.656
  • PSA: 0

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Additional information on 2-BROMO-6-(CHLOROMETHYL)NAPHTHALENE

2-Bromo-6-(chloromethyl)naphthalene (CAS No. 689290-84-4)

2-Bromo-6-(chloromethyl)naphthalene, also known by its CAS number 689290-84-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with substituents at the 2 and 6 positions. The bromine atom at position 2 and the chloromethyl group (-CH₂Cl) at position 6 make this compound unique in terms of its chemical properties and potential applications.

The synthesis of 2-bromo-6-(chloromethyl)naphthalene typically involves multi-step organic reactions. One common approach is the bromination of naphthalene followed by the introduction of the chloromethyl group through nucleophilic substitution or electrophilic addition. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and improving yield. These improvements are particularly important for industrial applications where large-scale production is required.

Physical and Chemical Properties

2-Bromo-6-(chloromethyl)naphthalene exhibits distinct physical and chemical properties due to its molecular structure. The bromine atom introduces electron-withdrawing effects, while the chloromethyl group adds both electron-donating and withdrawing characteristics depending on the reaction environment. This interplay influences the compound's reactivity in various chemical transformations.

The compound is typically a solid at room temperature with a melting point around 150°C. Its solubility in common organic solvents like dichloromethane and THF is moderate, making it suitable for solution-phase reactions. The presence of halogens (bromine and chlorine) also contributes to its stability under certain conditions, though it can undergo elimination or substitution reactions under specific stimuli.

Applications in Organic Chemistry

2-Bromo-6-(chloromethyl)naphthalene has found applications as an intermediate in the synthesis of complex organic molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the formation of diverse products. For instance, replacing bromine with other functional groups can lead to derivatives with enhanced biological activity or electronic properties.

Recent studies have explored the use of this compound in click chemistry, where it participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC). The chloromethyl group acts as an alkyne precursor, facilitating the formation of stable triazole rings. This approach has been instrumental in drug discovery and materials science, where robust molecular frameworks are essential.

Materials Science Applications

In materials science, 2-bromo-6-(chloromethyl)naphthalene has been utilized as a building block for constructing advanced materials such as polymers and coordination complexes. Its aromaticity provides a rigid structure, which is advantageous for designing high-performance polymers with tailored electronic properties.

Pioneering research has demonstrated its role in creating self-healing polymers through reversible covalent bonds. The chloromethyl group enables dynamic bonding interactions, allowing materials to recover their mechanical properties after damage. This innovation holds promise for applications in aerospace, electronics, and biomedical devices where durability and resilience are critical.

Safety Considerations

Handling 2-bromo-6-(chloromethyl)naphthalene requires adherence to standard laboratory safety protocols due to its potential health hazards. Exposure to skin or eyes should be avoided, and appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling.

Inhalation of dust or vapors can cause respiratory irritation; therefore, work areas should be well ventilated or equipped with fume hoods. Storage should be in tightly sealed containers away from incompatible substances like strong oxidizing agents or bases to prevent unintended reactions.

Sustainability and Green Chemistry

The synthesis and application of 2-bromo-6-(chloromethyl)naphthalene align with principles of green chemistry when optimized for minimal environmental impact. Researchers are increasingly focusing on developing catalytic processes that reduce waste generation and energy consumption during production.

Catalytic cross-coupling reactions using palladium catalysts have emerged as eco-friendly methods for constructing this compound. These methods not only enhance yield but also minimize hazardous byproducts, contributing to sustainable chemical practices.

Conclusion

In summary, 2-bromo-6-(chloromethylnaphtalene), identified by CAS number 689290-84-4,is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from organic synthesis to advanced materials development. As research continues to uncover new methods for its production and utilization,the importance of adhering to safety guidelines cannot be overstressed. By integrating principles of green chemistry,this compound can contribute sustainably to scientific progress while minimizing environmental impact. Future studies are expected to further elucidate its properties unlock novel uses ensuring its continued relevance in both academic research industrial applications.
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